1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
CAS No.: 1339366-50-5
Cat. No.: VC3081001
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339366-50-5 |
|---|---|
| Molecular Formula | C9H10BrNO3 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) |
| Standard InChI Key | UMQUIHMRNMHRQH-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=C(O2)Br)C(=O)O |
| Canonical SMILES | C1C(CN1CC2=CC=C(O2)Br)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is characterized by a molecular formula C₉H₁₀BrNO₃ with a molecular weight of approximately 260.08 g/mol. The compound features several key structural elements:
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A four-membered azetidine ring containing a nitrogen atom
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A carboxylic acid functional group at position 3 of the azetidine ring
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A 5-bromofuran-2-yl substituent attached via a methylene bridge to the nitrogen of the azetidine ring
The structural framework can be visualized as a combination of two principal components: the azetidine-3-carboxylic acid core and the 5-bromofuran-2-yl moiety. This arrangement creates a molecule with specific spatial and electronic properties that contribute to its chemical behavior and potential biological activity.
Structural Analogs and Related Compounds
Several structural analogs of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid have been documented in chemical databases and research literature. These include:
These structural analogs provide valuable comparative frameworks for understanding the properties and potential applications of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid.
Physical and Chemical Properties
Physical Properties
The physical properties of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid can be inferred from its structure and functional groups:
| Property | Value/Description |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Off-white to pale yellow solid (typical for similar heterocyclic compounds) |
| Solubility | Moderate solubility in polar organic solvents (e.g., DMF, DMSO), limited solubility in water, improved in basic aqueous solutions due to carboxylic acid group |
| Melting Point | Estimated range of 140-160°C (based on similar compounds) |
| Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents |
Chemical Properties
The chemical properties of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid are primarily determined by its functional groups:
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The carboxylic acid group imparts acidic character, enabling salt formation with bases and participation in esterification reactions.
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The azetidine nitrogen acts as a weak base and nucleophile, capable of participating in alkylation reactions.
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The bromine substituent on the furan ring provides a reactive site for metal-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings.
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The furan ring system exhibits aromatic character, though less stable than benzene, and can participate in electrophilic substitution reactions and Diels-Alder reactions.
Synthesis and Preparation Methods
Alkylation Approach
A common synthetic route likely involves the N-alkylation of azetidine-3-carboxylic acid with an appropriate bromofuran-containing alkylating agent:
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Protection of the carboxylic acid group of azetidine-3-carboxylic acid
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N-alkylation with 5-bromofuran-2-ylmethyl bromide or similar electrophile
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Deprotection of the carboxylic acid group
Alternative Synthetic Approaches
Based on synthetic procedures documented for similar compounds, alternative routes may include:
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Reductive amination between azetidine-3-carboxylic acid and 5-bromofuran-2-carbaldehyde
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Ring-closing approaches starting from appropriately functionalized linear precursors
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Modification of pre-existing heterocyclic systems
Purification Techniques
Purification of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid and related compounds typically involves:
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Flash column chromatography using silica gel and appropriate solvent systems
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Recrystallization from suitable solvent mixtures
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HPLC purification, particularly useful for final-stage purification
Evidence from similar compounds suggests that HPLC purification methods are particularly effective, as demonstrated in the purification of related azetidine compounds :
Chemical Reactivity
Functional Group Reactivity
The reactivity profile of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is characterized by the distinct behaviors of its constituent functional groups:
Carboxylic Acid Group Reactions
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Esterification: Formation of esters via reaction with alcohols under acidic conditions or through activation methods
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Amide formation: Reaction with amines to form amide bonds, often facilitated by coupling reagents like HATU
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Salt formation: Reaction with bases to form carboxylate salts, enhancing water solubility
Bromofuran Moiety Reactions
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Cross-coupling reactions: Participation in palladium-catalyzed couplings (Suzuki, Stille, Sonogashira)
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Nucleophilic substitution: Displacement of bromine by strong nucleophiles
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Metal-halogen exchange: Formation of organolithium or Grignard reagents for further functionalization
Reaction Mechanisms
Reaction mechanisms involving 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid typically follow established pathways for the functional groups present. For example, coupling reactions to form amide bonds with this compound would likely follow mechanisms similar to those observed with related compounds :
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Activation of the carboxylic acid by HATU or similar coupling reagents
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Nucleophilic attack by an amine nucleophile
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Rearrangement and elimination to form the amide bond
Biological Activity and Applications
Structure-Activity Considerations
The biological activity of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid would likely be influenced by several structural factors:
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The azetidine ring provides a rigid scaffold with a specific spatial arrangement of substituents
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The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets
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The bromofuran moiety introduces lipophilicity and potential halogen bonding capabilities
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The methylene linker provides flexibility between the two main structural components
Research on similar furan derivatives suggests that modifications of the furan ring can significantly affect biological activity. For example, studies on 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid showed promising inhibitory properties against MbtI, an enzyme essential for mycobacterial iron acquisition, with an IC₅₀ of approximately 15 μM .
Analytical Methods for Characterization
Spectroscopic Methods
Characterization of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid would typically employ multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for:
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Furan protons (typically 6.0-7.5 ppm)
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Methylene bridge protons (approximately 4.0-4.5 ppm)
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Azetidine ring protons (typically 3.0-4.5 ppm)
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Carboxylic acid proton (broad signal around 10-13 ppm)
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¹³C NMR would display signals for:
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Carboxylic carbon (approximately 170-180 ppm)
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Furan carbons (approximately 110-150 ppm)
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Methylene carbon (approximately 45-55 ppm)
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Azetidine ring carbons (approximately 15-60 ppm)
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Mass Spectrometry
Expected mass spectral features would include:
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Molecular ion peak corresponding to M+ or [M+H]+ at m/z 261
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Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately 1:1 ratio)
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Fragmentation patterns showing loss of CO₂, cleavage of the methylene bridge, and fragmentation of the azetidine ring
Infrared Spectroscopy
Key IR absorption bands would include:
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Carboxylic acid O-H stretch (broad, 2500-3300 cm⁻¹)
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Carbonyl C=O stretch (1700-1725 cm⁻¹)
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Furan C=C stretching (1430-1570 cm⁻¹)
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C-Br stretching (500-750 cm⁻¹)
Chromatographic Techniques
Analytical characterization would also employ chromatographic methods:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase C18 columns with acetonitrile/water gradient systems
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UV detection at 254 nm (common for heterocyclic compounds)
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Provides both retention time data and mass spectral information
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Useful for confirming purity and identity simultaneously
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Similar compounds have been successfully analyzed using LC-MS methods, with characteristic retention times and [M+H]+ peaks observed .
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid with structurally related compounds provides insights into the effects of specific structural modifications:
| Compound | Structural Modification | Potential Effect on Activity |
|---|---|---|
| 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | Replacement of furan oxygen with sulfur | Altered electronic properties; increased lipophilicity; different hydrogen-bonding patterns |
| 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid | Replacement of furan with phenyl | Increased stability; different electronic distribution; altered spatial arrangement |
| 1-Methylazetidine-3-carboxylic acid | Substitution of bromofuran-methyl with methyl | Significantly reduced molecular volume; loss of halogen-bonding capability; increased hydrophilicity |
Bioisosteric Considerations
In drug design, several bioisosteric replacements might be considered for 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid:
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Replacement of bromine with other halogens (F, Cl, I) to modulate electronic effects and size
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Substitution of furan with thiophene, oxazole, or thiazole to maintain aromaticity while altering electronic properties
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Modification of the carboxylic acid to ester, amide, or tetrazole to change hydrogen bonding patterns and metabolic stability
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Replacement of azetidine with other nitrogen heterocycles (e.g., pyrrolidine, piperidine) to explore ring size effects
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes:
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Stereoselective synthesis methods to control the configuration at the azetidine C3 position
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Green chemistry approaches to reduce environmental impact of synthesis
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Development of multicomponent reactions to efficiently access libraries of analogs
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